molecular formula C9H10ClNO B13032896 2-Chloro-4-cyclopropoxy-5-methylpyridine

2-Chloro-4-cyclopropoxy-5-methylpyridine

Cat. No.: B13032896
M. Wt: 183.63 g/mol
InChI Key: DGSFQSXOQLJYMX-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and a methyl group at the fifth position on the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where 2-chloro-5-methylpyridine is reacted with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an aqueous-organic solvent mixture under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high-quality product suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an intermediate in drug synthesis, it may contribute to the formation of active pharmaceutical ingredients that target specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-5-methylpyridine is unique due to the presence of both cyclopropoxy and methyl groups, which confer specific reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-9(10)4-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

DGSFQSXOQLJYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)Cl

Origin of Product

United States

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